BUTYL 4-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE
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Overview
Description
BUTYL 4-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE is an organic compound with the molecular formula C20H24N2O5 It is a derivative of benzoic acid and is characterized by the presence of a butyl ester group and a 3,4-dimethoxyaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE typically involves the reaction of 4-aminobenzoic acid with 3,4-dimethoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then esterified with butanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
BUTYL 4-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the aromatic ring.
Reduction: Reduced amide or ester groups.
Substitution: Substituted derivatives at the ester or amide positions.
Scientific Research Applications
BUTYL 4-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of BUTYL 4-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Butyl Benzoate: Similar ester structure but lacks the 3,4-dimethoxyaniline moiety.
4-Aminobenzoic Acid: Shares the benzoic acid core but differs in functional groups.
3,4-Dimethoxyaniline: Contains the same aniline moiety but lacks the ester and amide functionalities.
Uniqueness
BUTYL 4-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE is unique due to its combination of ester, amide, and aniline functionalities, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H24N2O5 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
butyl 4-[(3,4-dimethoxyphenyl)carbamoylamino]benzoate |
InChI |
InChI=1S/C20H24N2O5/c1-4-5-12-27-19(23)14-6-8-15(9-7-14)21-20(24)22-16-10-11-17(25-2)18(13-16)26-3/h6-11,13H,4-5,12H2,1-3H3,(H2,21,22,24) |
InChI Key |
CPPQMAVAROLTBI-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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